2-Amino-n-(2-chlorophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-amino-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
InChI Key |
GUHAQLQDNVNMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)Cl |
Origin of Product |
United States |
Contextualization Within Amide Chemistry and Bioactive Compound Classes
2-Amino-N-(2-chlorophenyl)acetamide belongs to the amide class of organic compounds. Amides are defined by a carbonyl group (C=O) bonded directly to a nitrogen atom. solubilityofthings.comnumberanalytics.com This functional group is of paramount importance in biochemistry as it forms the peptide bonds that link amino acids together to create proteins, the fundamental building blocks of life. libretexts.org The general structure of an amide can be represented as R-CO-NR'R'', where R, R', and R'' can be hydrogen atoms or organic groups. numberanalytics.com
The chemical properties of amides, such as their high boiling points and solubility in polar solvents, are influenced by their ability to form hydrogen bonds. solubilityofthings.comnumberanalytics.com While relatively stable, amides can undergo several key reactions, including hydrolysis (breaking down in the presence of water to form a carboxylic acid and an amine) and reduction (to form amines). numberanalytics.comlibretexts.org These reactions are crucial in both synthetic organic chemistry and in metabolic processes within living organisms. solubilityofthings.comnumberanalytics.com
Amides are a cornerstone of many bioactive compounds, which are substances that have an effect on a living organism. The amide functional group is a common feature in a vast array of pharmaceuticals and naturally occurring molecules. nih.govresearchgate.net Fatty acid amides, for example, act as lipid bioregulators, with some, like oleamide, functioning as sleep-inducing factors, and others binding to cannabinoid receptors. nih.gov The versatility of the amide group allows it to be incorporated into complex molecular architectures, contributing to the biological activity of many compounds.
Table 1: Key Reactions of Amides
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Hydrolysis | Amide, Water (acid or base catalyst) | Carboxylic Acid, Amine/Ammonia (B1221849) | Central to drug metabolism and synthetic chemistry. solubilityofthings.comnumberanalytics.comlibretexts.org |
| Reduction | Amide, Reducing Agent (e.g., LiAlH₄) | Amine | A fundamental transformation in organic synthesis. numberanalytics.comlibretexts.org |
Significance of N Phenylacetamide Scaffolds in Medicinal and Organic Chemistry
The N-phenylacetamide core structure, which is central to 2-Amino-N-(2-chlorophenyl)acetamide, is a privileged scaffold in medicinal chemistry. A scaffold refers to the core chemical structure of a molecule that is responsible for its main biological activity. The N-phenylacetamide moiety consists of a phenyl group attached to the nitrogen atom of an acetamide (B32628) group.
This particular structural framework is found in numerous compounds that have been investigated for a wide range of therapeutic applications. Researchers have synthesized and evaluated various derivatives by modifying the phenyl ring or other parts of the molecule to enhance biological activity and explore structure-activity relationships (SAR). nih.gov For instance, N-phenylacetamide derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes. nih.gov
Furthermore, the N-phenylacetamide scaffold has been incorporated into molecules showing promising results as antibacterial and nematicidal agents. nih.gov Studies have shown that introducing a thiazole (B1198619) moiety into the N-phenylacetamide structure can lead to compounds with significant antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov Other research has focused on creating N-phenylacetamide derivatives as potential antidepressant agents, with some synthesized compounds showing greater activity than existing drugs in preclinical models. nih.gov The versatility of this scaffold stems from the relative ease with which its chlorine atom can be replaced by various nucleophiles, allowing for the creation of diverse libraries of compounds for biological screening. researchgate.net
Table 2: Examples of Bioactive N-Phenylacetamide Derivatives
| Derivative Class | Target/Application | Investigated Activity |
|---|---|---|
| Isatin N-phenylacetamide sulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Enzyme Inhibition nih.gov |
| N-phenylacetamides with 4-arylthiazole | Xanthomonas bacteria, M. incognita | Antibacterial, Nematicidal nih.gov |
| Benzimidazolylthio-N-substituted-acetamides | Monoamine Oxidase-A (MAO-A) | Antidepressant nih.gov |
Overview of Current Research Trajectories for 2 Amino N 2 Chlorophenyl Acetamide Analogs
Precursor-Based Synthetic Routes
The traditional synthesis of this compound and related compounds relies on a series of well-established, precursor-driven reactions. These methods are characterized by their stepwise approach, building the molecule by assembling key fragments.
Amination Reactions Utilizing Chloroacetyl Halides
A foundational and widely employed method for constructing the N-(2-chlorophenyl)acetamide core involves the acylation of 2-chloroaniline (B154045) with a chloroacetyl halide, most commonly chloroacetyl chloride. This reaction forms the crucial amide bond. The process is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. sphinxsai.comijpsr.info Various bases and solvent systems have been optimized to improve yields and facilitate product isolation.
For instance, studies have demonstrated the use of organic bases like triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as inorganic bases such as potassium carbonate. sphinxsai.commdpi.com The choice of solvent, ranging from tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) (DCM) and dimethylformamide (DMF), also plays a significant role in the reaction's efficiency. sphinxsai.commdpi.comresearchgate.net A facile one-pot process using DBU in THF at room temperature has been reported to produce N-aryl chloroacetamides in high yields (75-95%) within 3-6 hours, offering an advantage over methods that require harsher conditions or longer reaction times. sphinxsai.comresearchgate.net The resulting intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, is a key precursor for the final product. mdpi.comnih.gov
| Aryl Amine | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | DBU | THF | 86 | researchgate.net |
| Aniline | TEA | THF | 62 | researchgate.net |
| Aniline | DABCO | THF | 51 | sphinxsai.com |
| m-Chloroaniline | Aqueous solution (no explicit base) | Water | 70 | ijpsr.info |
| Various Anilines | Triethylamine | Methylene (B1212753) Chloride | 70-90 | mdpi.com |
Coupling Strategies Involving Substituted Anilines and Amino Acid Precursors
An alternative strategy for forming the N-phenylacetamide linkage involves direct coupling between a substituted aniline and an amino acid precursor, such as glycine (B1666218) or its derivatives. This approach is fundamental in peptide synthesis and has been adapted for creating N-arylacetamides. researchgate.net The reaction typically requires an activating agent to convert the carboxylic acid group of the amino acid into a more reactive species that can then be attacked by the amine group of the aniline.
Commonly used coupling agents in the pharmaceutical and chemical industries include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), as well as uronium- or phosphonium-based reagents like HATU and T3P. researchgate.netrsc.orgucl.ac.uk For the synthesis of this compound, this would involve coupling 2-chloroaniline with an N-protected glycine, followed by the deprotection of the amino group. The use of N-Boc-glycine N-carboxyanhydride is one such method for preparing related acetamide (B32628) compounds. google.com These methods are valued for their directness, with the primary byproduct being water. rsc.org
Derivatization from Brominated Acetamide Intermediates
A crucial and common pathway to introduce the 2-amino functionality is through the derivatization of a 2-haloacetamide intermediate. The synthesis often proceeds by first preparing 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net This intermediate is synthesized by reacting 2-chloroaniline with bromoacetyl bromide or chloride. researchgate.netirejournals.com
The bromine atom in 2-bromo-N-(2-chlorophenyl)acetamide is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The final product, this compound, is then synthesized by reacting this brominated intermediate with a source of ammonia (B1221849) or a protected amine, which displaces the bromide ion. A similar strategy has been successfully used to synthesize a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, where 2-bromo-N-(p-chlorophenyl)acetamide was reacted with various primary and secondary amines at room temperature. irejournals.comirejournals.com This step highlights the versatility of using halogenated acetamide precursors for creating diverse amino-substituted N-phenylacetamides. irejournals.comresearchgate.net
| Reactant Amine | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Octylamine | 2-(Octylamino)-N-(4-chlorophenyl)acetamide | CH₂Cl₂ / sat. K₂CO₃ (aq), rt | irejournals.com |
| Butylamine | 2-(Butylamino)-N-(4-chlorophenyl)acetamide | CH₂Cl₂ / sat. K₂CO₃ (aq), rt | irejournals.com |
| Piperidine | N-(4-Chlorophenyl)-2-(piperidin-1-yl)acetamide | CH₂Cl₂ / sat. K₂CO₃ (aq), rt | irejournals.com |
| 3-Fluoroaniline | N-(4-Chlorophenyl)-2-((3-fluorophenyl)amino)acetamide | CH₂Cl₂ / sat. K₂CO₃ (aq), rt | irejournals.com |
Advanced Synthetic Approaches and Process Optimization
Catalytic Systems for Amide Bond Formation
The development of catalytic methods for amide bond formation is a key area of green chemistry research, aiming to replace traditional stoichiometric activating agents that generate significant waste. ucl.ac.uksigmaaldrich.comresearchgate.net These catalytic systems offer more atom-economical routes to amides.
Several classes of catalysts have been investigated:
Transition Metal Catalysts : Metals such as zirconium, titanium, copper, and ruthenium have shown catalytic activity for the direct amidation of carboxylic acids or the oxidative amidation of aldehydes. rsc.orgresearchgate.net For example, ruthenium catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form amides, with hydrogen gas as the only stoichiometric byproduct. ucl.ac.uksigmaaldrich.com
Boron-Based Catalysts : Boronic acids have emerged as attractive catalysts for direct amidation. sigmaaldrich.comresearchgate.net They are generally air-stable, inexpensive, and exhibit low toxicity, making them practical for a wide range of applications. researchgate.net They work by activating the carboxylic acid for nucleophilic attack by the amine. sigmaaldrich.com
Biocatalysis : Enzymes offer a highly selective and environmentally benign option for amide synthesis. Biocatalytic direct amidation of both carboxylic acids and esters has been reported, presenting a competitive alternative for large-scale synthesis. ucl.ac.uk
| Catalyst Type | Example Catalyst | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Transition Metal | Ruthenium Complexes | Alcohols + Amines | High atom economy (H₂ byproduct) | ucl.ac.uksigmaaldrich.com |
| Transition Metal | Zirconium, Titanium salts | Carboxylic Acids + Amines | Direct amidation | rsc.orgresearchgate.net |
| Organocatalyst | Boronic Acids | Carboxylic Acids + Amines | Low toxicity, air-stable | sigmaaldrich.comresearchgate.net |
| Biocatalyst | Enzymes (e.g., Lipases) | Acids/Esters + Amines | High selectivity, mild conditions | ucl.ac.uk |
Chemo-Selective Reaction Conditions and Their Impact on Yield and Purity
Achieving high yield and purity in the synthesis of this compound and its analogs is critically dependent on the chemo-selectivity of the reaction conditions. Chemo-selectivity refers to the ability to react with one functional group in the presence of others.
The choice of base in the initial acylation step is a prime example. Using a sterically hindered, non-nucleophilic base like DBU has been shown to significantly increase the rate and yield of the reaction between anilines and chloroacetyl chloride, while minimizing side reactions. sphinxsai.comresearchgate.net This leads to a cleaner product and simplifies purification compared to other bases like TEA, which can sometimes lead to the formation of byproducts. sphinxsai.com
Temperature control is also vital. In the reaction of anilines with chloroacetyl chloride, maintaining a low temperature (0-5°C) during the addition of the acyl chloride is crucial to control the exothermic reaction and prevent the formation of undesired side products. sphinxsai.com
Furthermore, in the subsequent amination of the 2-bromo intermediate, the reaction conditions must be chosen carefully to avoid unwanted reactions, especially if other sensitive functional groups are present in the molecule. For example, in molecules containing both amine and hydroxyl groups, conditions can be tuned to favor amination over O-acylation or cyclization reactions. researchgate.net The selection of the right solvent, base, and temperature is therefore paramount for directing the reaction towards the desired product with high purity and yield.
Computational Chemistry Approaches for Reaction Pathway Prediction and Condition Optimization
Computational chemistry has emerged as an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction pathways and the optimization of reaction conditions, thereby saving time and resources. For N-phenylacetamide scaffolds like this compound, computational approaches, particularly Density Functional Theory (DFT), are used to provide deep insights into their molecular and electronic structures. xisdxjxsu.asia
Researchers employ computational models to forecast the outcomes of chemical reactions, guiding the synthesis of complex molecules. mit.edu These models can calculate critical quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. nih.govorientjchem.org For instance, the calculated HOMO-LUMO gap for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide is 5.406 eV, indicating high stability. nih.gov
By simulating reactions in various solvents and conditions, chemists can predict the most favorable pathways. xisdxjxsu.asia For example, molecular dynamics simulations can be used to determine the most stable conformations of molecules in different environments. researchgate.net Algorithms can identify potential electron sources and sinks in reactants to propose likely reaction mechanisms, with reported accuracies of over 75% for various reaction types. nih.gov This predictive power allows for the in silico screening of potential reactants and catalysts, significantly narrowing down the experimental effort required. mit.eduresearchgate.net
| Parameter | Description | Significance in Reaction Prediction |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons (nucleophilicity). Higher energy often means greater reactivity. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons (electrophilicity). Lower energy often means greater reactivity. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to a molecule that is more easily polarized and more reactive. orientjchem.org |
| Mulliken Charge Distribution | A method for estimating partial atomic charges. | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule. xisdxjxsu.asia |
| Molecular Dynamics (MD) Simulation | Simulation of the physical movements of atoms and molecules. | Predicts stable conformations and interactions with solvents or other reactants over time. researchgate.netroyalsocietypublishing.org |
Chemical Transformations and Derivatization Strategies
The structure of this compound, featuring a primary arylamine and an acetamide group, offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.
Electrophilic Substitution Reactions on the Amine Moiety
The primary amino group (-NH₂) in this compound is nucleophilic and readily undergoes electrophilic substitution reactions. A common and crucial transformation is acylation, where the amine reacts with an acylating agent like an acid chloride or anhydride.
For example, the reaction of various amines with chloroacetyl chloride is a standard method for producing 2-chloro-N-arylacetamides. ijpsr.inforesearchgate.net This type of reaction, specifically the conversion of a free amine into an amide with a reagent like acetic anhydride, is also used as a protective strategy in multi-step syntheses. masterorganicchemistry.com The resulting amide is less activating than the free amine, which can prevent unwanted side reactions. masterorganicchemistry.com The chemoselective acetylation of the amino group in aminophenols using enzymatic catalysts like lipase (B570770) has also been demonstrated, highlighting the precise control achievable in these transformations. acs.org
| Reaction Type | Electrophile | Product Type | Significance |
|---|---|---|---|
| Acylation | Chloroacetyl chloride | N-Aryl-2-chloroacetamide | Forms key synthetic intermediates for further derivatization. ijpsr.inforesearchgate.net |
| Acylation | Acetic anhydride | N-Arylacetamide | Used for protecting the amine group and modulating its reactivity. masterorganicchemistry.com |
| Amide Bond Formation | Activated Carboxylic Acid | Peptide/Amide linkage | Fundamental reaction in the synthesis of complex molecules and pharmaceuticals. google.com |
Reduction and Oxidation Reactions of Related Functional Groups
The synthesis of this compound often begins from a related nitro compound, specifically 2-nitro-N-(2-chlorophenyl)acetamide. The reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂) is therefore a pivotal step. A variety of reagents are effective for this transformation.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.orgcommonorganicchemistry.com For substrates sensitive to certain catalytic conditions, chemical reduction offers a robust alternative. Metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) are widely used to reduce nitroarenes to anilines. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) provides a mild method for this reduction, often preserving other reducible functional groups. commonorganicchemistry.comscispace.com A particularly relevant example is the efficient reduction of N-substituted-2-nitroanilines to their corresponding diamines using thiourea (B124793) dioxide in an alkaline solution, achieving high yields. researchgate.net
Conversely, the functional groups within the target molecule or its derivatives can undergo oxidation. While the primary amine can be oxidized, a more studied reaction involves the oxidation of N-hydroxy-N-arylacetamides. These compounds can be oxidized to form nitroso-arenes and N-acetoxy derivatives, a transformation studied in the context of carcinogen metabolism. nih.gov
| Reagent/System | Conditions | Key Features |
|---|---|---|
| H₂ + Pd/C | Catalytic Hydrogenation | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |
| H₂ + Raney Nickel | Catalytic Hydrogenation | Often used when dehalogenation of aryl halides is a concern. wikipedia.orgcommonorganicchemistry.com |
| Fe / Acid (e.g., HCl, Acetic Acid) | Chemical Reduction | A classic, cost-effective, and mild method. commonorganicchemistry.com |
| SnCl₂ | Chemical Reduction | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comscispace.com |
| Thiourea Dioxide / NaOH | Chemical Reduction | Efficient and environmentally friendly for N-substituted-2-nitroanilines. researchgate.net |
Cyclization and Heterocycle Formation Utilizing the Acetamide Core
The structure of this compound and its derivatives, particularly those containing a reactive chloroacetyl group, are valuable precursors for synthesizing a wide range of nitrogen-containing heterocycles. organic-chemistry.orgrsc.orgnih.gov The presence of nucleophilic (amine) and electrophilic (the carbon bearing the chlorine in a chloroacetamide precursor) centers within the same or reacting molecules facilitates intramolecular or intermolecular cyclization reactions. researchgate.net
A prominent strategy involves the reaction of 2-chloro-N-arylacetamides with various nucleophiles, which can be followed by an intramolecular cyclization to build a heterocyclic ring. researchgate.net For example, reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) is a pathway to synthesize benzimidazole (B57391) derivatives. nih.gov Similarly, these chloroacetamide precursors are used to synthesize thienopyridines through a sequence of substitution and cyclization reactions. acs.orgnih.gov The general principle involves the initial S-alkylation of a thione by the chloroacetamide, followed by a base-catalyzed intramolecular cyclization (e.g., Thorpe-Ziegler reaction) to form the fused thiophene (B33073) ring. acs.org These strategies demonstrate the versatility of the acetamide core in constructing complex molecular architectures with significant applications in medicinal and materials chemistry. rsc.orgnih.gov
Vibrational Spectroscopy for Functional Group Elucidation
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its primary amine, secondary amide, and chloro-aromatic moieties. The N-H stretching vibrations of the primary amine (-NH2) and the secondary amide (-NH-) are expected to appear as distinct peaks in the region of 3400-3200 cm⁻¹. Typically, primary amines show two bands (asymmetric and symmetric stretching), while the secondary amide N-H stretch appears as a single band.
The carbonyl (C=O) stretching vibration of the secondary amide, known as the Amide I band, is anticipated to produce a strong absorption peak around 1670-1640 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching, is expected in the 1550-1510 cm⁻¹ region. The aliphatic C-H stretching of the methylene (-CH2-) group would be observed near 2930 cm⁻¹ and 2850 cm⁻¹. Furthermore, C-N stretching vibrations for both the amine and amide groups are expected between 1350 and 1000 cm⁻¹. The presence of the chloro-substituted benzene (B151609) ring would be confirmed by C=C stretching vibrations within the aromatic ring at 1600-1450 cm⁻¹ and C-H out-of-plane bending vibrations. The C-Cl stretching frequency is typically observed in the 800-600 cm⁻¹ range.
Table 1: Predicted FTIR Spectral Data for this compound Based on Analogous Compounds
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Reference for Analogous Data |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | researchgate.net |
| Secondary Amide | N-H Stretch | 3300 - 3200 | acs.org |
| Methylene | C-H Stretch | 2930 - 2850 | researchgate.net |
| Amide Carbonyl | C=O Stretch (Amide I) | 1670 - 1640 | acs.orgnih.gov |
| Amide/Amine | N-H Bend (Amide II) | 1550 - 1510 | nih.gov |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | researchgate.net |
| Amine/Amide | C-N Stretch | 1350 - 1000 | researchgate.net |
| Aryl Halide | C-Cl Stretch | 800 - 600 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), allowing for the determination of the molecular skeleton and the connectivity of atoms.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are expected to appear as a complex multiplet in the range of δ 6.7-7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electron-withdrawing chloro group and the electron-donating amide group. The proton of the secondary amide (NH) is predicted to be a broad singlet, typically in the δ 8.0-9.5 ppm region, with its chemical shift being sensitive to solvent and concentration. The two protons of the primary amine (NH₂) would also likely appear as a broad singlet, exchangeable with D₂O, in the δ 3.5-5.0 ppm range. The methylene protons (-CH₂-) adjacent to the amino and carbonyl groups would likely resonate as a singlet around δ 3.5-4.0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference for Analogous Data |
| Amide N-H | 8.0 - 9.5 | Broad Singlet | acs.org |
| Aromatic Ar-H | 6.7 - 7.5 | Multiplet | nih.gov |
| Amine N-H₂ | 3.5 - 5.0 | Broad Singlet | researchgate.net |
| Methylene -CH₂- | 3.5 - 4.0 | Singlet | acs.org |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing around δ 170-174 ppm. researchgate.net The carbons of the aromatic ring would resonate in the δ 110-145 ppm region. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield, while the carbon bonded to the nitrogen of the amide (C-N) would also be distinct. The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of δ 45-55 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference for Analogous Data |
| Amide C=O | 170 - 174 | researchgate.net |
| Aromatic C-Cl | 125 - 135 | nih.gov |
| Aromatic C-N | 135 - 145 | nih.gov |
| Aromatic C-H | 110 - 130 | nih.gov |
| Methylene -CH₂- | 45 - 55 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structural fragments.
High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy. For this compound (C₈H₉ClN₂O), the calculated monoisotopic mass is 184.04034 Da. nih.gov HRMS analysis should confirm this exact mass, thereby verifying the molecular formula. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the M+ peak containing the ³⁵Cl isotope.
Common fragmentation pathways in the mass spectrum would likely involve the cleavage of the amide bond and alpha-cleavage adjacent to the amine. This could lead to fragments corresponding to the 2-chloroaniline moiety and the glycinamide (B1583983) moiety.
Table 4: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉ClN₂O | nih.gov |
| Calculated Monoisotopic Mass | 184.04034 Da | nih.gov |
| Predicted [M+H]⁺ | 185.04762 | uni.lu |
| Predicted [M+Na]⁺ | 207.02956 | uni.lu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound and its derivatives, LC-MS plays a crucial role in confirming the molecular weight and purity of synthesized compounds.
The mass spectrometry component of LC-MS provides a mass-to-charge ratio (m/z) for the ionized analyte. For derivatives of this compound, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts. This information aids in the structural confirmation of the compounds.
| Compound | Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|---|
| 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide | [M+H]⁺ | 289.07384 | 164.7 |
| 2-amino-N-(4-chlorophenyl)acetamide hydrochloride | [M+H]⁺ | 185.04762 | 137.1 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the presence of chromophores and the electronic structure of the compound.
The UV-Vis spectra of acetamide derivatives are influenced by the substituents on the phenyl ring and the solvent environment. For example, a study of 2-chloro-N-(2,4-dinitrophenyl)acetamide demonstrated the effect of solvent polarity on the absorption maxima (λmax). While specific UV-Vis data for this compound is limited, analysis of related compounds such as 2-chlorophenol (B165306) and 2-aminophenol (B121084) provides insight into the expected electronic transitions. The electronic spectra of these related molecules have been studied both experimentally and computationally, investigating their solvatochromic behavior in polar protic and aprotic solvents.
| Compound | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| 2-chloro-N-(2,4-dinitrophenyl)acetamide (1 x 10⁻⁴ M) | Various Solvents | Solvent-dependent shifts observed |
Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (XRD) for Three-Dimensional Molecular Geometry
While a crystal structure for this compound is not detailed in the available literature, extensive crystallographic studies have been performed on its derivatives. These studies reveal key structural features that are likely to be shared across this class of compounds. For example, the crystal structure of 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide was determined to be monoclinic with the space group P2/c. Similarly, the derivative N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide crystallizes in an orthorhombic system with the space group Pca2₁. These findings highlight the influence of different substituents on the crystal packing and symmetry.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | Monoclinic | P2/c | V = 1578.8 (2) ų |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Orthorhombic | Pca2₁ | Not specified |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The stability of the crystal lattice is governed by a network of intermolecular and intramolecular interactions. In the derivatives of this compound, hydrogen bonding is a predominant feature.
In the crystal structure of 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, an intramolecular N—H···O hydrogen bond leads to the formation of an S(6) ring motif. In the solid state, molecules are linked by N—H···O hydrogen bonds and weak C—H···O interactions, forming chains. Additionally, a C—H···π interaction is present, further stabilizing the crystal packing. Similarly, for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, intermolecular N–H···O hydrogen bonds and N–H···Cg (where Cg is the centroid of a phenyl ring) interactions are crucial in stabilizing the crystal structure. The acetamide group in 2-(4-chlorophenyl)acetamide (B2998473) is twisted relative to the benzene ring, and intermolecular N–H⋯O hydrogen bonds create layered crystal structures.
These non-covalent interactions are fundamental in dictating the supramolecular architecture and the physical properties of these compounds.
| Compound | Interaction Type | Description |
|---|---|---|
| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | Intramolecular N—H···O | Forms an S(6) ring motif. |
| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | Intermolecular N—H···O and C—H···O | Links molecules into chains. |
| 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | C—H···π | Contributes to crystal packing stabilization. |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Intermolecular N–H···O and N–H···Cg | Stabilizes the crystal structure. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is essential for verifying the empirical formula of a newly synthesized compound and ensuring its purity.
For novel derivatives of this compound, elemental analysis is a standard characterization method. For example, the elemental composition of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide was determined and compared to the calculated values, showing close agreement and thus confirming the proposed molecular formula.
| Compound | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide | C | 60.65 | 60.34 |
| H | 4.54 | 4.57 | |
| N | 7.58 | 7.68 | |
| S | 5.78 | 5.97 |
Electron Spin Resonance (ESR) Spectroscopy (for complex formation)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying metal complexes that contain one or more unpaired electrons. illinois.eduslideshare.net This method provides detailed insights into the electronic structure, geometry, and bonding characteristics of paramagnetic species, making it an invaluable tool for the characterization of transition metal complexes of this compound. illinois.eduosti.gov The principles of ESR spectroscopy are centered on the interaction of the magnetic moment of an unpaired electron with an external magnetic field, which causes a splitting of the electron's spin states. illinois.edu
The resulting ESR spectrum is typically presented as the first derivative of the microwave absorption versus the magnetic field. Key parameters extracted from the spectrum include the g-factor, hyperfine coupling constants (A), and signal linewidths. These parameters are highly sensitive to the coordination environment of the metal ion, including the nature of the coordinating atoms, the symmetry of the complex, and the degree of covalency in the metal-ligand bonds. nih.gov
In the context of this compound complexes, ESR spectroscopy can confirm the formation of a complex with a paramagnetic metal ion, such as Copper(II), and elucidate the coordination mode of the ligand. This compound can potentially act as a bidentate ligand, coordinating to a metal center through the amino nitrogen and the amide oxygen or nitrogen. The specific coordination will influence the electronic environment of the metal ion, which in turn will be reflected in the ESR spectral parameters.
Research Findings from Analogous Systems
While specific ESR data for this compound complexes are not extensively documented, valuable insights can be drawn from studies on structurally related ligands, such as those containing N-phenylacetamide or chloro-substituted aniline moieties. For instance, studies on Cu(II) complexes with N-based polydentate ligands often exhibit anisotropic ESR spectra at low temperatures, characterized by distinct g-values for parallel (g∥) and perpendicular (g⊥) orientations of the complex with respect to the magnetic field. mdpi.commdpi.com
For a d9 system like Cu(II) in a square-planar or tetragonally distorted octahedral geometry, it is typical to observe g∥ > g⊥ > ge (where ge ≈ 2.0023 is the g-factor for a free electron). illinois.edu This pattern is indicative of an unpaired electron residing in the dx2-y2 orbital. mdpi.com The deviation of the g-values from the free electron value is a consequence of spin-orbit coupling, which mixes in excited electronic states. illinois.edu The magnitude of this deviation provides information about the energy of the d-d electronic transitions and the covalency of the metal-ligand bonds. mdpi.com
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moment of the central metal nucleus and any nearby ligand nuclei with a non-zero nuclear spin (e.g., 14N, I=1). iitb.ac.in For Cu(II) complexes (I=3/2 for both 63Cu and 65Cu), the hyperfine interaction typically splits the g∥ and g⊥ signals into four lines each. However, the perpendicular features often overlap, resulting in a less resolved pattern. iitb.ac.in Superhyperfine coupling to ligand nitrogen atoms can further split the hyperfine lines, providing direct evidence of the nitrogen atom's coordination to the metal center. ias.ac.in
Illustrative ESR Data for a Hypothetical Cu(II)-2-Amino-N-(2-chlorophenyl)acetamide Complex
To illustrate the type of information that can be obtained, the following table presents hypothetical ESR spectral data for a Cu(II) complex of this compound in a frozen solution, assuming a square-planar coordination geometry.
Table 1: Illustrative ESR Parameters for a [Cu(this compound)2]Cl2 Complex
| Parameter | Value | Interpretation |
| g-values | ||
| g∥ | 2.25 | Suggests a tetragonal or square-planar geometry with the unpaired electron in the dx2-y2 orbital. The value indicates a significant covalent character of the in-plane sigma bonds. |
| g⊥ | 2.06 | Consistent with a tetragonal geometry. |
| giso | 2.12 | Calculated as (g∥ + 2g⊥)/3. |
| Hyperfine Coupling Constants (A) | ||
| A∥ (Cu) | 175 x 10⁻⁴ cm⁻¹ | The magnitude is characteristic of a square-planar Cu(II) complex and is sensitive to the donor atoms and the geometry. |
| A⊥ (Cu) | 20 x 10⁻⁴ cm⁻¹ | Typically smaller than A∥ and often not well-resolved. |
| Aiso (Cu) | 72 x 10⁻⁴ cm⁻¹ | Calculated as (A∥ + 2A⊥)/3. |
| Superhyperfine Coupling | ||
| A(N) | 12 G | Presence of superhyperfine coupling to nitrogen would confirm the coordination of the amino or amide nitrogen to the Cu(II) center. |
The geometric parameter G, calculated as G = (g∥ - 2.0023) / (g⊥ - 2.0023), can be used to assess the extent of exchange interaction in a polycrystalline sample. For the hypothetical data, a G value greater than 4 would suggest that exchange interactions are minimal and the local tetragonal axes are aligned parallel.
The analysis of the ESR spectrum of a paramagnetic complex of this compound would thus provide a detailed picture of the coordination environment of the metal ion, confirming complex formation and offering insights into the structural and electronic properties of the new molecule.
Structure Activity Relationship Sar Investigations of 2 Amino N 2 Chlorophenyl Acetamide Analogs
Impact of Substituent Effects on Biological Efficacy
The nature and position of substituents on the aromatic ring of 2-amino-N-(2-chlorophenyl)acetamide analogs play a pivotal role in determining their biological efficacy. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the molecule's interaction with biological targets. mdpi.com
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring of acetamide (B32628) analogs can have a profound impact on their biological activity. EWGs, such as nitro (-NO2), trifluoromethyl (-CF3), and halogens (-Cl, -Br), can enhance the biological activity of certain compounds. nih.govscielo.br For instance, the presence of EWGs can increase the acidity of the N-H proton of the acetamide, potentially leading to stronger hydrogen bonding interactions with target receptors. nih.gov Studies on various acetamide derivatives have shown that the presence of EWGs like -Br, -Cl, and -NO2 at different positions on the phenyl ring can improve antimicrobial activity. nih.gov In some cases, the addition of an EWG like -CF3 has been shown to enhance the binding affinity of compounds to their target enzymes. scielo.br
Table 1: Impact of Electronic Group on Biological Activity
| Compound Type | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Pyrimidine-based compounds | Electron-withdrawing group (-CF3) | Induced a radical improvement in the hydrogen bond strength. | scielo.br |
| 2-PAM analogs | Electron-donating groups | Higher binding energy than 2-PAM. | rsc.org |
For example, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)acetamide, were among the most active against certain bacterial strains. nih.gov This suggests that for this particular scaffold, the para position is optimal for the chloro substituent to exert its biological effect. The high lipophilicity conferred by the p-substitution allows for rapid passage through the phospholipid bilayer of cell membranes. nih.gov
In other studies, the ortho-chloro substitution has been found to be crucial for activity. For instance, in a series of 1,3-thiazole-based cytotoxic agents, the compound with an ortho-chlorine on the phenyl ring was the most active derivative against HeLa cells. This highlights that the optimal position of the chloro group is highly dependent on the specific molecular scaffold and the biological target being investigated. The conformation of the N-H bond relative to the ortho-chloro substituent can also influence the crystal packing and intermolecular interactions, which may have implications for biological activity. researchgate.net
Table 2: Influence of Chlorine Position on Bioactivity
| Compound Series | Optimal Chlorine Position | Observed Effect | Reference |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | para | High lipophilicity, enhanced passage through cell membranes. | nih.gov |
Modifications to the Acetamide Scaffold and Amino Group
Alterations to the core acetamide structure and the amino group of this compound are key strategies in SAR studies to fine-tune the compound's properties.
Modifying the length of the acetamide chain can impact the flexibility of the molecule and the spatial relationship between the amino group and the chlorophenyl ring. Increasing or decreasing the number of methylene (B1212753) units in the chain can alter the compound's ability to adopt the necessary conformation for binding to its target. For instance, extending the chain might allow the amino group to reach a distant binding pocket, while shortening it could lead to a more rigid conformation that is either more or less favorable for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby saving time and resources in the drug discovery process. nih.govmdpi.com These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, lipophilicity, and size. mdpi.com
For acetamide derivatives, QSAR models can be developed to understand the contributions of different substituents and structural features to their biological efficacy. nih.gov For example, a QSAR study on a series of N-(substituted phenyl)-2-chloroacetamides confirmed that the biological activity varied with the position of substituents on the phenyl ring. nih.gov Such models can provide valuable insights into the mechanism of action and guide the design of more potent and selective analogs. nih.govmdpi.com The predictive power of QSAR models is validated by comparing the predicted activities with experimentally determined values. mdpi.com
Development of Predictive Models for Therapeutic Potential
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, has been instrumental in guiding the synthesis of new analogs of this compound with potentially enhanced therapeutic effects. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
In the study of N-phenylacetamide derivatives, including the 2-chloro substituted analog, researchers have developed QSAR models to predict their anticonvulsant activity. These models are often built using a series of analogs where specific parts of the molecule are systematically modified. For instance, variations in the substituent on the phenyl ring have been a key focus. The models incorporate various molecular descriptors that quantify the physicochemical properties of the analogs, such as their electronic, steric, and hydrophobic characteristics.
One of the primary goals of these predictive models is to rationalize the design of new compounds with improved potency and to forecast their activity even before synthesis, thereby saving time and resources. The models can highlight which structural features are most crucial for the desired biological effect. For example, a QSAR model might reveal that the presence and position of a halogen atom, like the chlorine in this compound, are critical for its interaction with a biological target.
Correlation Between Theoretical Descriptors and Experimental Biological Outcomes
A cornerstone of modern SAR studies is the correlation of theoretical molecular descriptors with experimentally determined biological activities. This approach provides a quantitative basis for understanding the mechanism of action of a drug at the molecular level. For this compound and its related compounds, researchers have calculated a wide array of theoretical descriptors using computational methods.
These descriptors can be categorized into several groups:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and the reactivity of the molecule.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area. They are important for determining how well a molecule fits into the binding site of a biological target.
Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is a common descriptor for hydrophobicity, which influences a compound's ability to cross biological membranes and interact with hydrophobic pockets in proteins.
The experimental biological outcomes, such as anticonvulsant or analgesic activity, are then statistically correlated with these calculated descriptors. A strong correlation suggests that the descriptor is relevant to the biological activity. For instance, a positive correlation with log P might indicate that increasing the hydrophobicity of the molecule enhances its activity, up to a certain point.
The insights gained from these correlations are invaluable for the rational design of new, more effective analogs of this compound. By understanding which theoretical properties are linked to a desired biological effect, chemists can make more informed decisions about which structural modifications are most likely to lead to a successful therapeutic agent.
Mechanistic Elucidation of Biological Activities Associated with 2 Amino N 2 Chlorophenyl Acetamide and Its Derivatives
Receptor Interaction and Signaling Pathway Modulation
Beyond direct enzyme inhibition, derivatives of 2-Amino-N-(2-chlorophenyl)acetamide may also exert their biological effects by interacting with cellular receptors and modulating downstream signaling pathways.
The nervous system is a potential target for compounds with the structural features of this compound. For example, the inhibition of carbonic anhydrase in the brain can lead to a decrease in the production of cerebrospinal fluid and can have anticonvulsant effects. nih.govyoutube.com This suggests that CAIs can indirectly modulate neuronal signaling.
Furthermore, the general structure of these compounds bears some resemblance to known neuroactive molecules. The interaction with specific molecular targets, which can include receptors, can modulate their activity and affect cellular processes. While direct, high-affinity binding to specific neurotransmitter receptors has not been extensively documented for this compound itself, the potential for such interactions exists within this class of compounds. The modulation of these receptors could lead to changes in neuronal excitability and synaptic transmission. Further research is needed to fully elucidate the neuropharmacological profile of this compound and its derivatives.
Interactions with GABA Receptors and Implications for Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential as anticonvulsant agents, with a focus on their interactions with GABA (gamma-aminobutyric acid) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are a key target for many antiepileptic drugs.
Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsant compounds, has shown that these molecules can offer protection in animal models of epilepsy. nih.gov Specifically, these compounds were effective in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. nih.gov The anticonvulsant activity was found to be closely linked to the type of substituent at the 3-position of the anilide moiety. nih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide and N-(3-chlorophenyl)-2-morpholino-acetamide showed notable protection in the MES test. nih.gov
Furthermore, studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have identified compounds with significant anticonvulsant activity. mdpi.com The most active of these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more favorable effective dose (ED50) and protective index than the reference drug valproic acid in both the MES and 6 Hz seizure tests. mdpi.com The likely mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels, which can modulate neuronal excitability and, consequently, seizure susceptibility. mdpi.com While direct binding studies with GABA receptors for this specific compound were not detailed, the modulation of ion channels is a critical aspect of controlling neuronal hyperexcitability, a hallmark of epilepsy.
Regulation of Ion Channels, such as Slack Potassium Channels (KNa1.1/Slo2.2)
Recent research has highlighted the role of this compound derivatives in the regulation of specific ion channels, particularly the Slack potassium channels (also known as KNa1.1 or Slo2.2). nih.gov These channels are activated by intracellular sodium and play a crucial role in setting the resting membrane potential and controlling the basal excitability of neurons. nih.govepfl.ch
Gain-of-function mutations in the KCNT1 gene, which encodes the Slack channel, have been linked to severe and drug-resistant forms of infantile epilepsy, such as malignant migrating partial seizure of infancy (MMPSI). nih.gov These mutations lead to increased neuronal excitability. nih.gov Therefore, inhibitors of Slack channels are being investigated as potential therapeutic agents.
A high-throughput screening effort led to the discovery of VU0606170, a 2-amino-N-phenylacetamide derivative, as a selective inhibitor of Slack channels with low micromolar potency. nih.gov This compound was shown to effectively decrease the frequency of spontaneous, synchronized calcium oscillations in cortical neuronal cultures, indicating its ability to modulate neuronal network activity. nih.gov Further structure-activity relationship (SAR) studies on related scaffolds have led to the identification of even more potent and selective inhibitors. nih.gov
The modulation of Slack channels by these compounds represents a targeted approach to controlling neuronal hyperexcitability. By inhibiting the excessive potassium currents caused by gain-of-function mutations, these derivatives can help to restore the normal balance of excitation and inhibition in the brain. nih.gov The activity of Slo2.2 channels has been shown to be oppositely modulated by protein kinase C (PKC) activation compared to the related Slick (Slo2.1) channels, suggesting a complex regulatory environment for these channels. nih.gov
Cellular and Molecular Mechanisms of Action
Antimicrobial Action Mechanisms (e.g., against bacterial strains like Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus)
Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. irejournals.comirejournals.com The mechanisms underlying this activity are multifaceted and appear to involve disruption of essential bacterial processes.
A study on a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives revealed moderate to high antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.comirejournals.com The antibacterial effects were evaluated using the disc diffusion method, indicating that these compounds can inhibit bacterial growth. irejournals.com The presence of a chloro atom in the acetamide structure appears to enhance antimicrobial activity. nih.gov
The proposed mechanisms of antimicrobial action for related compounds against these bacteria include:
Alteration of Membrane Permeability: For Acinetobacter baumannii, some antimicrobial peptides have been shown to alter membrane permeability, leading to the leakage of intracellular contents. researchgate.net This is often accompanied by the generation of reactive oxygen species (ROS). researchgate.net
DNA Binding: Certain antimicrobial agents can bind to the genomic DNA of bacteria, interfering with replication and transcription. researchgate.net
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some compounds have been shown to inhibit the formation of biofilms and eradicate existing ones in Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.netplos.org
Disruption of Cell Wall Synthesis: While not explicitly detailed for this compound itself, this is a common mechanism for many antibiotics targeting Gram-positive bacteria like Staphylococcus aureus.
The following table summarizes the antibacterial activity of some 2-amino-N-(p-Chlorophenyl) acetamide derivatives:
| Bacterial Strain | Activity | Reference |
| Acinetobacter baumannii ATCC19606 | Moderate to High | irejournals.comirejournals.com |
| Pseudomonas aeruginosa ATCC27853 | Moderate to High | irejournals.comirejournals.com |
| Pseudomonas aeruginosa ATCC29260 | Moderate to High | irejournals.comirejournals.com |
| Staphylococcus aureus ATCC6538p | Moderate to High | irejournals.comirejournals.com |
Anticancer Mechanisms, including Caspase 3 Activation, Mitochondrial Membrane Potential (MMP) Reduction, and Reactive Oxygen Species (ROS) Generation
Derivatives of this compound have emerged as promising candidates for anticancer therapy, with research elucidating their ability to induce cancer cell death through various molecular pathways.
One of the key mechanisms is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Specifically, certain N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been shown to activate caspase 3, a critical executioner caspase. The activation of caspase 3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. nih.govnih.gov
Another important aspect of the anticancer mechanism of these compounds is their effect on mitochondria. They have been found to reduce the mitochondrial membrane potential (MMP). A decrease in MMP is an early event in apoptosis and can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further amplifying the apoptotic signal.
Furthermore, these derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells. While low levels of ROS can act as signaling molecules, high levels can cause significant oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis.
The following table summarizes the anticancer mechanisms of some derivatives:
| Mechanism | Effect | Cell Lines | Reference |
| Caspase 3 Activation | Induces apoptosis | Hela, A549, U87 | |
| MMP Reduction | Promotes apoptosis | Hela, A549, U87 | |
| ROS Generation | Induces oxidative stress and apoptosis | Hela, A549, U87 |
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
Derivatives of this compound have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways and mediators. nih.govresearchgate.net Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.
Research on 2-(substituted phenoxy) acetamide derivatives has shown that these compounds can exhibit potent anti-inflammatory effects. nih.govresearchgate.net The presence of halogens on the aromatic ring appears to favor this activity. nih.govresearchgate.net One derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was found to have notable anti-inflammatory activity. nih.govresearchgate.net
The anti-inflammatory actions of these compounds are believed to involve the modulation of key inflammatory mediators such as cytokines and prostaglandins (B1171923). For instance, a study on N-(2-hydroxy phenyl) acetamide, a related compound, showed that it could reduce the serum levels of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in a model of arthritis. nih.gov It also altered oxidative stress markers, which are closely linked to inflammation. nih.gov
Another study on a thioamide derivative demonstrated the modulation of inflammatory mediators. nih.gov The compound was able to maintain plasma serotonin (B10506) levels and correct the decrease in plasma prostaglandins following an inflammatory stimulus, without affecting histamine (B1213489) levels. nih.gov This suggests a targeted effect on specific inflammatory pathways.
The anti-inflammatory effects of these acetamide derivatives make them potential candidates for the development of new treatments for inflammatory conditions.
Broader Academic Applications and Future Research Trajectories for 2 Amino N 2 Chlorophenyl Acetamide
Utility as Synthetic Intermediates in the Preparation of Complex Organic Molecules
The structure of 2-Amino-N-(2-chlorophenyl)acetamide makes it a key starting material for the synthesis of more complex, often biologically active, molecules. Its primary utility is seen in the construction of heterocyclic systems, most notably quinazolinones. Quinazolinones are a large class of compounds renowned for a wide spectrum of biological activities.
Researchers have utilized 2-chloro-N-acetamide derivatives as crucial precursors for creating novel quinazolinone structures. For instance, these intermediates can be alkylated to produce both S-alkylated and N-alkylated quinazolinone products. iucr.org One-pot multicomponent reactions involving these derivatives have also been developed, leading to the efficient synthesis of complex enaminonitrile derivatives under environmentally friendly conditions such as microwave irradiation. iucr.org
The general synthetic approach involves reacting the acetamide (B32628) intermediate with other molecules to build the quinazolinone core. For example, methods like iron-catalyzed cross-dehydrogenative coupling (CDC) between anthranilamides and methyl arenes represent modern synthetic strategies to access 2-aryl quinazolinones. acs.org Furthermore, eco-friendly, copper-catalyzed methods using simple C1 sources like methanol (B129727) have been developed to synthesize quinazolinone derivatives from aminobenzamides, highlighting the continuous innovation in synthetic methodologies. bldpharm.com The synthesis of N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride derivatives further underscores the role of the core acetamide structure in building these complex heterocyclic compounds. vwr.com
Table 1: Synthesis of Complex Molecules from Acetamide Intermediates
| Intermediate | Reagents/Conditions | Product Class | Reference |
| 2-Chloro-N-(substituted)acetamide | Malononitrile, Aromatic aldehydes, Dioxane, Microwave irradiation | Enaminonitrile derivatives of quinazolinone | iucr.org |
| 2-Chloro-N-(substituted)acetamide | Hydrazinoquinazoline, DMF, Triethylamine (B128534), Microwave irradiation | Hydrazinylacetamide derivatives of quinazolinone | iucr.org |
| Anthranilamides | Methyl arenes, Di-t-butyl peroxide, Iron catalyst | 2-Aryl quinazolinones | acs.org |
| o-Aminobenzamides | Methanol, Cs2CO3, Copper catalyst | Quinazolinone derivatives | bldpharm.com |
| N/A | N-Benzyl cyanamides, 2-Amino aryl ketones, Hydrochloric acid | 2-Aminoquinazoline derivatives | nih.gov |
| N/A | 2-Aminobenzonitriles, N-Benzyl cyanamides | 2-Amino-4-iminoquinazolines | nih.gov |
Applications in the Development of New Agrochemicals
The N-phenylacetamide scaffold is a recognized pharmacophore in the development of new agrochemicals, exhibiting a range of bioactivities critical for crop protection. Research has demonstrated the potential of this compound and its analogs as fungicides, herbicides, and anticoccidial agents.
Fungicidal Activity: Studies have extensively evaluated the antifungal properties of 2-chloro-N-phenylacetamide against various plant and human pathogens. It has shown significant inhibitory effects against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. nih.govuni.lu The compound also demonstrates fungicidal activity against Aspergillus flavus, with MICs reported between 16 and 256 µg/mL. epa.gov Further investigations revealed that these compounds can inhibit the formation of fungal biofilms, a key virulence factor, and disrupt pre-formed biofilms. nih.govuni.lu The mechanism of action is thought to involve the inhibition of essential fungal enzymes such as dihydrofolate reductase (DHFR) or thymidylate synthase. epa.gov
Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide (A1Cl)
| Fungal Species | Activity Type | Concentration (µg/mL) | Key Finding | Reference |
| Candida tropicalis | MIC | 16 - 256 | Promising antifungal agent | |
| Candida parapsilosis | MIC | 16 - 256 | Promising antifungal agent | |
| Candida albicans (Fluconazole-resistant) | MIC | 128 - 256 | Inhibited all tested strains | nih.govuni.lu |
| Candida parapsilosis (Fluconazole-resistant) | MIC | 128 - 256 | Inhibited all tested strains | nih.govuni.lu |
| Aspergillus flavus | MIC | 16 - 256 | Significant antifungal potential | epa.gov |
| Aspergillus flavus | MFC | 32 - 512 | Fungicidal activity demonstrated | epa.gov |
| Candida spp. | Biofilm Inhibition | N/A | Inhibited up to 92% of biofilm formation | nih.govuni.lu |
Herbicidal and Insecticidal Activity: The acetamide structure is also integral to the development of herbicides and insecticides. While direct herbicidal data on this compound is limited, related structures show significant promise. For example, rationally designed 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have demonstrated good pre-emergent herbicidal activity against a variety of broadleaf and grass weeds. nih.gov Another study showed that sec-p-menthane-7-amine derivatives possess excellent post-emergence herbicidal activities, in some cases higher than commercial herbicides like glyphosate (B1671968) and diuron. youtube.com
In the realm of insecticides, a closely related compound, 2-amino-N-(2,2,2-trifluoroethyl) acetamide, serves as a key intermediate in the synthesis of Fluralaner. nih.gov Fluralaner is a potent, new-generation insecticide and acaricide used in veterinary medicine, highlighting the importance of the acetamide scaffold in creating effective pest control agents. nih.gov
Anticoccidial Activity: Research into quinazolinone derivatives synthesized from acetamide precursors has also revealed other agrochemical applications. A study on novel N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride derivatives found that one of the synthesized compounds exhibited anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. vwr.com
Contributions to Chemical Biology Probes and Tools
While not primarily designed as such, this compound and its derivatives serve as foundational structures for developing chemical biology probes. These are molecules used to study biological systems, often by interacting with a specific target like an enzyme or receptor.
The investigation into the antifungal mechanism of 2-chloro-N-phenylacetamide is a prime example of its utility as a chemical tool. In silico molecular docking studies have been employed to understand how this molecule interacts with and inhibits fungal enzymes like dihydrofolate reductase (DHFR). By studying these interactions, the compound acts as a probe to elucidate the structure and function of the enzyme's active site. Similarly, its proposed inhibition of thymidylate synthase in Aspergillus flavus allows it to be used as a tool to study DNA synthesis pathways in fungi. epa.gov
The synthesis of a diverse library of derivatives from this core structure allows for structure-activity relationship (SAR) studies. researchgate.net These studies are fundamental to chemical biology, as they help identify the key chemical features responsible for a molecule's biological effect. By modifying the phenyl ring or the acetamide group, researchers can fine-tune the molecule's properties to enhance its potency and selectivity for a specific biological target, thereby creating more precise chemical probes.
Emerging Research Areas and Potential Novel Applications in Materials Science and Chemical Processes
The future applications for this compound are expanding beyond traditional pharmaceutical and agrochemical research into new domains of materials science and process chemistry.
Materials Science: The potential for N-phenylacetamide derivatives in materials science is an emerging area of interest. The core structure, containing both hydrogen bond donors (N-H) and acceptors (C=O), is capable of forming predictable supramolecular structures. iucr.org The intermolecular N-H···O hydrogen bonds can create layered or chain-like crystal structures. This ability to self-assemble into ordered networks is a key principle in the design of novel materials, including polymers and coatings with specific properties. nih.gov
Research on N-phenylamides has shown that molecular packing and intermolecular interactions can be systematically studied to propose crystallization mechanisms. acs.org This fundamental understanding of how molecules assemble could be harnessed to create "graphamid" 2D polymers, where hydrogen bonding between amide groups creates high-strength, lightweight films. nih.gov While this research is still in its early stages for this specific compound, the inherent chemical properties of the N-phenylacetamide scaffold suggest a promising future in the rational design of dynamic and functional materials, such as self-healing elastomers and thermoplastic polymers.
Chemical Processes: In parallel with discovering new applications, there is a strong focus on developing more efficient, sustainable, and cost-effective methods for synthesizing this compound and its derivatives. Innovations in chemical processes include the use of eco-friendly and economical catalysts, such as iron and copper, to drive reactions. acs.orgbldpharm.com The development of microwave-assisted synthesis and one-pot multicomponent reactions further represents a shift towards greener chemistry, reducing reaction times, energy consumption, and waste generation. iucr.org These advancements in synthetic methodology are crucial for making these valuable chemical intermediates more accessible for both academic research and potential industrial-scale applications.
Q & A
Q. How to design a SAR study for this compound derivatives targeting anticonvulsant activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
